molecular formula C13H14N2O3 B8378968 2-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

2-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B8378968
M. Wt: 246.26 g/mol
InChI Key: IABBMOYRHGPZFG-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A mixture of methyl 2-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (55.8 mg, 0.21 mmol), KOH (0.3 g, 5.3 mmol) in water/dioxane (2 mL/5 mL) was stirred at room temperature for 1 h. The reaction mixture was poured into water (50 mL) and the solution was adjusted to pH to 4-5. The mixture was extracted with ethyl acetate (3×20 mL) and dried over Na2SO4. After filtration and concentration, the residue was purified by silica gel chromatography to give the desired product. MS (ESI): 246 (MH+).
Name
methyl 2-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Quantity
55.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:14][C:13](=[O:15])[C:12]2[C:7](=[CH:8][C:9]([C:16]([O:18]C)=[O:17])=[CH:10][CH:11]=2)[N:6]=1)[CH:2]([CH3:4])[CH3:3].[OH-].[K+].O>O.O1CCOCC1>[CH2:1]([C:5]1[NH:14][C:13](=[O:15])[C:12]2[C:7](=[CH:8][C:9]([C:16]([OH:18])=[O:17])=[CH:10][CH:11]=2)[N:6]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
methyl 2-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Quantity
55.8 mg
Type
reactant
Smiles
C(C(C)C)C1=NC2=CC(=CC=C2C(N1)=O)C(=O)OC
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O.O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)C1=NC2=CC(=CC=C2C(N1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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